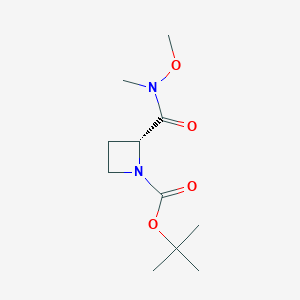
1-cyclopentylethanone;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentylethanone is a chemical compound with the molecular formula C₇H₁₂O and a molecular weight of 112.1696 g/mol . It is also known by other names such as cyclopentyl methyl ketone, acetylcyclopentane, and methyl cyclopentyl ketone . This compound is characterized by a cyclopentane ring attached to an ethanone group, making it a ketone derivative.
Preparation Methods
1-Cyclopentylethanone can be synthesized through various synthetic routes. One common method involves the Friedel-Crafts acylation of cyclopentane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reaction mixture to achieve the desired product.
Industrial production methods for 1-cyclopentylethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
1-Cyclopentylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentyl acetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 1-cyclopentylethanone with reducing agents like sodium borohydride or lithium aluminum hydride yields cyclopentyl ethanol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups. For example, reaction with hydrazine can form cyclopentyl hydrazone.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired products are formed.
Scientific Research Applications
1-Cyclopentylethanone has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it valuable in developing new chemical reactions and pathways.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways. Its structure allows it to interact with biological molecules, making it useful in biochemical research.
Medicine: Research into potential pharmaceutical applications of 1-cyclopentylethanone includes its use as a precursor for drug development. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals. Its unique structure contributes to the development of new materials and products.
Mechanism of Action
The mechanism by which 1-cyclopentylethanone exerts its effects depends on the specific reactions it undergoes. In general, the compound’s reactivity is influenced by the presence of the ketone group, which can participate in various chemical transformations. The molecular targets and pathways involved in these reactions include nucleophilic addition to the carbonyl group, oxidation-reduction processes, and substitution reactions.
Comparison with Similar Compounds
1-Cyclopentylethanone can be compared with other similar compounds, such as:
Cyclopentanone: A ketone with a similar cyclopentane ring but lacking the ethanone group. It is less reactive in certain chemical reactions compared to 1-cyclopentylethanone.
Cyclohexanone: A six-membered ring ketone that exhibits different reactivity due to the larger ring size. It is commonly used in industrial applications and organic synthesis.
Acetophenone: A ketone with a benzene ring instead of a cyclopentane ring. It has different chemical properties and applications compared to 1-cyclopentylethanone.
The uniqueness of 1-cyclopentylethanone lies in its specific ring structure and functional group, which confer distinct reactivity and applications in various fields.
Properties
Molecular Formula |
C14H24FeO2 |
|---|---|
Molecular Weight |
280.18 g/mol |
IUPAC Name |
1-cyclopentylethanone;iron |
InChI |
InChI=1S/2C7H12O.Fe/c2*1-6(8)7-4-2-3-5-7;/h2*7H,2-5H2,1H3; |
InChI Key |
KSGXANJLHYDMHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCCC1.CC(=O)C1CCCC1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8-Formyl-4,11,11-trimethyl-2-bicyclo[8.1.0]undeca-4,8-dienyl) acetate](/img/structure/B12442144.png)

![(1S,2R,4Ar,6aR,6bS,10R,12aS,14bR)-10-[(2R,3S,4R,5S)-3-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12442153.png)
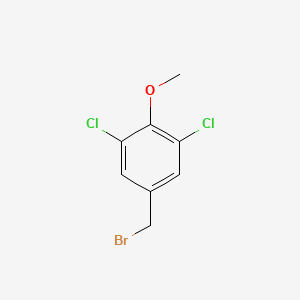
![[(2,4,5-Trimethoxyphenyl)methyl]hydrazine](/img/structure/B12442171.png)
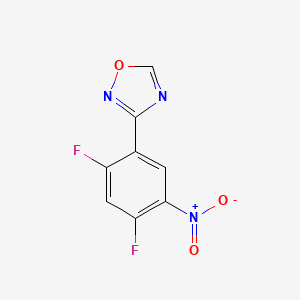
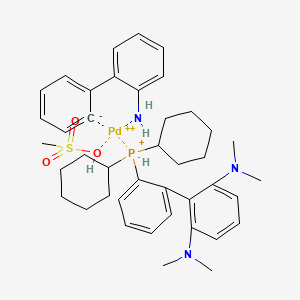
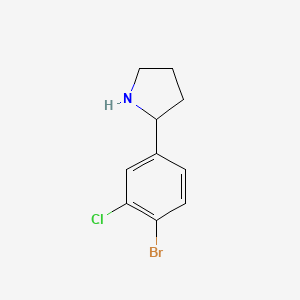

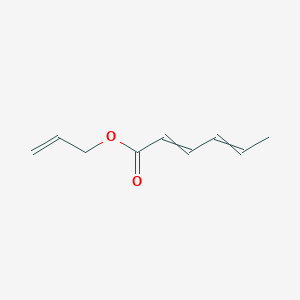
![10-Hydroxy-5,9-dimethyl-14-methylidene-6-(3-phenylprop-2-enoyloxy)tetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12442197.png)
![aluminium(3+) 2,4-di-tert-butyl-6-[(E)-{[(1S,2S)-2-[(E)-[(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]amino]cyclohexyl]imino}methyl]phenol trichloride](/img/structure/B12442203.png)
